Cas no 1466846-88-7 (Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate)

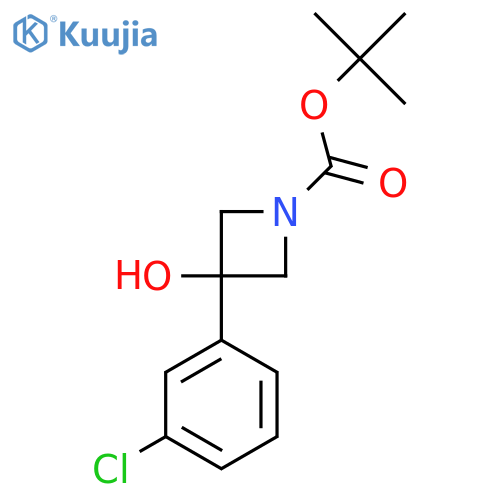

1466846-88-7 structure

商品名:Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS番号:1466846-88-7

MF:C14H18ClNO3

メガワット:283.750623226166

MDL:MFCD21081289

CID:4918108

PubChem ID:65919822

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- TERT-BUTYL 3-(3-CHLOROPHENYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE

- Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

-

- MDL: MFCD21081289

- インチ: 1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3

- InChIKey: ZODNOMSTTJIERR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1(CN(C(=O)OC(C)(C)C)C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 347

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 49.8

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM285642-1g |

tert-Butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 95+% | 1g |

$425 | 2021-06-09 | |

| Enamine | EN300-3376063-5.0g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 5.0g |

$4890.0 | 2023-07-07 | ||

| Enamine | EN300-3376063-10.0g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 10.0g |

$7250.0 | 2023-07-07 | ||

| Enamine | EN300-3376063-1g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 1g |

$699.0 | 2023-09-03 | ||

| Enamine | EN300-3376063-10g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 10g |

$3007.0 | 2023-09-03 | ||

| Alichem | A019125277-1g |

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 95% | 1g |

464.10 USD | 2021-06-16 | |

| Enamine | EN300-3376063-0.25g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 0.25g |

$642.0 | 2023-09-03 | ||

| Enamine | EN300-3376063-0.5g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 0.5g |

$671.0 | 2023-09-03 | ||

| Enamine | EN300-3376063-5g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 5g |

$2028.0 | 2023-09-03 | ||

| Enamine | EN300-3376063-0.1g |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

1466846-88-7 | 0.1g |

$615.0 | 2023-09-03 |

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1466846-88-7 (Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬